Acetic acid, selenobis-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, selenobis-, diethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester contains selenium, which is a unique element known for its various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, selenobis-, diethyl ester can be synthesized through the esterification reaction between acetic acid and diethyl selenide. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions
Major Products Formed
Hydrolysis: Acetic acid and diethyl selenide.
Oxidation: Selenium dioxide and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Acetic acid, selenobis-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects due to selenium’s known benefits in human health.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of acetic acid, selenobis-, diethyl ester involves its interaction with various molecular targets. In biological systems, selenium-containing compounds are known to participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The ester group can undergo hydrolysis, releasing selenium in a bioavailable form .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester with similar structural features but without selenium.
Methyl butyrate: Another ester used in fragrances and flavorings
Uniqueness
Acetic acid, selenobis-, diethyl ester is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox reactions and its potential health benefits make this compound particularly interesting compared to other esters .
Eigenschaften
CAS-Nummer |
134142-89-5 |
---|---|
Molekularformel |
C8H14O4Se |
Molekulargewicht |
253.17 g/mol |
IUPAC-Name |
ethyl 2-(2-ethoxy-2-oxoethyl)selanylacetate |
InChI |
InChI=1S/C8H14O4Se/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
KVPFNDZFJIYTJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C[Se]CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.